Chemical properties and reactivity of 4-Ethyl-1,6-heptadien-4-ol
Chemical properties and reactivity of 4-Ethyl-1,6-heptadien-4-ol
A Versatile Tertiary Homoallylic Alcohol Scaffold for Spirocyclic Synthesis[1]
Executive Summary
4-Ethyl-1,6-heptadien-4-ol (CAS 52939-62-5) is a specialized tertiary homoallylic alcohol characterized by a gem-diallyl structure centered around a quaternary carbon.[1] Unlike simple linear alcohols, this molecule possesses a unique steric and electronic environment driven by the "Thorpe-Ingold" (gem-disubstituent) effect, which pre-organizes the molecule for cyclization reactions.[1]
This guide details the chemical behavior of 4-Ethyl-1,6-heptadien-4-ol, focusing on its utility as a precursor for Ring-Closing Metathesis (RCM) to generate functionalized cyclopentenes—critical scaffolds in the development of spirocyclic pharmaceuticals and natural product analogs.[1]
Chemical Identity & Physical Properties[1][2][3][4]
The molecule features a central quaternary carbon bonded to a hydroxyl group, an ethyl group, and two allyl groups. This structural motif creates a tertiary alcohol that is resistant to oxidation while providing two terminal alkene "handles" for further functionalization.
| Property | Data |
| IUPAC Name | 4-Ethylhepta-1,6-dien-4-ol |
| CAS Number | 52939-62-5 |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Physical State | Colorless liquid |
| Density | ~0.87 g/mL (Predicted) |
| Boiling Point | ~165–170 °C (at 760 mmHg) |
| Solubility | Soluble in Et₂O, THF, DCM, MeOH; Insoluble in water |
Synthesis Protocol: The Grignard Route
The most robust synthesis of 4-Ethyl-1,6-heptadien-4-ol utilizes a double Grignard addition to an ester.[1] This method is preferred over ketone addition (e.g., to 3-pentanone) because it introduces both allyl groups in a single pot, ensuring the formation of the quaternary center.
Mechanism of Formation
The reaction proceeds via the addition of two equivalents of allylmagnesium bromide to ethyl propionate. The first addition eliminates the ethoxide leaving group to form a transient ketone (1-hexen-3-one derivative), which is immediately attacked by the second equivalent of Grignard reagent.[1]
Figure 1: Synthetic pathway via double nucleophilic addition to ethyl propionate.
Experimental Methodology
Reagents:
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Ethyl Propionate (1.0 equiv)
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Allylmagnesium bromide (2.5 equiv, 1.0 M in Et₂O)
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Solvent: Anhydrous Diethyl Ether or THF[1]
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere.
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Addition: Charge the flask with AllylMgBr solution. Cool to 0°C.[2]
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Reaction: Add Ethyl Propionate dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
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Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure conversion of the intermediate ketone.
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Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.
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Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 9:1) yields the pure alcohol.
Reactivity Profile
The reactivity of 4-Ethyl-1,6-heptadien-4-ol is defined by the competition between the steric bulk of the tertiary alcohol and the accessibility of the terminal alkenes.[1]
A. Ring-Closing Metathesis (RCM)
This is the primary application of the scaffold in drug discovery. The gem-diallyl effect (Thorpe-Ingold effect) forces the two alkene arms closer together, significantly increasing the rate of cyclization compared to linear dienes.[1]
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Catalyst: Grubbs I or II Generation.
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Product: 1-Ethylcyclopent-3-en-1-ol.[1]
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Utility: This cyclopentenol is a versatile building block for spirocyclic ethers and amines.
Figure 2: RCM mechanism showing the formation of the cyclopentene ring driven by ethylene release.[1]
B. Functionalization of Alkenes
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Epoxidation: Reaction with m-CPBA yields the bis-epoxide.[1] Due to the tertiary alcohol, diastereoselectivity is generally low unless directed by chiral catalysts (e.g., Vanadyl acetylacetonate).
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Hydroboration-Oxidation: Treatment with 9-BBN followed by H₂O₂/NaOH yields the triol (4-ethyl-1,7-heptanediol-4-ol), a highly polar cross-linking agent.[1]
C. Tertiary Alcohol Reactivity
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Protection: The tertiary hydroxyl is sterically hindered. Standard acetylation (Ac₂O/Pyridine) is slow. Protection often requires aggressive conditions (e.g., KH/THF followed by Benzyl bromide) or catalysis (TMSOTf).
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Dehydration: Acid-catalyzed dehydration is facile but often leads to a mixture of isomeric dienes (endo/exo) due to the similarity of the adjacent protons.[1]
Applications in Drug Discovery[1]
The 4-Ethyl-1,6-heptadien-4-ol scaffold is utilized to introduce quaternary carbon centers into drug candidates.[1] Quaternary centers restrict conformational flexibility, which can improve binding affinity and metabolic stability.
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Spirocyclic Scaffolds: Following RCM, the resulting cyclopentenol can be converted into spiro-ethers or spiro-amines, motifs increasingly common in GPCR ligands to improve selectivity.[1]
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Fragment-Based Design: The molecule serves as a compact, 3-dimensional fragment for screening libraries, offering vectors for growth at the alcohol and alkene positions.[1]
References
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Synthesis via Grignard: Organic Syntheses, Coll. Vol. 3, p. 121 (1955); Vol. 26, p. 12 (1946).
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RCM Applications: Grubbs, R. H., & Chang, S. (1998). "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron, 54(18), 4413-4450.[1]
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Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766.[1]
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Compound Data: PubChem Compound Summary for CID 142990 (Analogous 4-Propyl variant used for property estimation).
